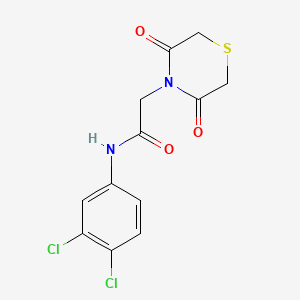

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-010, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antinociceptive Effect

A study by Navarrete-Vázquez et al. (2016) discovered a compound with a structure similar to the queried chemical, showing significant σ1 receptor affinity and selectivity, which was further evaluated for its antinociceptive effect using the formalin test. The compound demonstrated a reduction in formalin-induced nociception, indicating potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Structural and Fluorescence Properties

Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds form crystalline salts and inclusion complexes with enhanced fluorescence emission, suggesting potential applications in material sciences and as fluorescence markers (Karmakar et al., 2007).

Antiviral and Antiapoptotic Effects

Another study focused on a novel anilidoquinoline derivative, highlighting its significant antiviral and antiapoptotic effects in vitro, which were correlated with decreases in viral load and increased survival in animal models, indicating potential therapeutic efficacy for viral infections like Japanese encephalitis (Ghosh et al., 2008).

Corrosion Inhibition

Nasser and Sathiq (2016) studied the inhibitory effect of a morpholinyl acetamide derivative on mild steel corrosion in hydrochloric acid medium, demonstrating over 90% efficiency and suggesting its use as a corrosion inhibitor in industrial applications (Nasser & Sathiq, 2016).

Antifungal Agents

Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing fungicidal activity against Candida and Aspergillus species. The study highlights the potential of these compounds in developing new antifungal treatments (Bardiot et al., 2015).

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3S/c13-8-2-1-7(3-9(8)14)15-10(17)4-16-11(18)5-20-6-12(16)19/h1-3H,4-6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXQMQGSRIAKSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2386454.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)

![8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386461.png)

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)